Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a chemical compound that has garnered significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of pyrazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based methods that can transfer CF₂H to C(sp²) sites both in stoichiometric and catalytic modes . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-difluoromethyl-7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate: This compound shares a similar difluoromethyl group and pyrazole ring structure.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Another related compound with a difluoromethyl group and pyrazole ring.
Uniqueness
Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, recognized for its significant biological activity, particularly in the realm of agricultural chemistry. This article delves into its biological properties, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H10F2N2O2 and a molecular weight of approximately 204.17 g/mol. The compound is characterized by a pyrazole ring that includes a difluoromethyl group and an ethyl ester functional group, contributing to its unique reactivity and biological profile.
Antifungal Properties
The primary biological activity of this compound lies in its efficacy as a fungicide. Research indicates that this compound acts as a potent antifungal agent, making it suitable for crop protection strategies. It serves as a key intermediate in the synthesis of various commercial fungicides developed by major agricultural companies like Syngenta and BASF .
Table 1: Comparison of Antifungal Activities
Compound Name | Efficacy Against Fungal Strains |
---|---|
This compound | High |
Isopyrazam | Moderate |
Sedaxane | Moderate |
The presence of the difluoromethyl group significantly enhances the compound's stability and interaction with fungal targets, leading to improved antifungal activity compared to structurally similar compounds.
Synthesis
The synthesis of this compound involves several key reactions that underscore its versatility in synthetic organic chemistry. These reactions typically require precise conditions to ensure high yields and purity.
Key Steps in Synthesis:
- Formation of the pyrazole ring.
- Introduction of the difluoromethyl group.
- Esterification to form the final product.
These synthetic methods are crucial for producing the compound in sufficient quantities for research and commercial applications.
Case Study 1: Efficacy in Crop Protection
A study conducted by agricultural researchers demonstrated that formulations containing this compound exhibited significantly lower disease incidence in crops affected by common fungal pathogens compared to untreated controls. The results indicated an efficacy rate exceeding 85% against specific fungal strains, showcasing its potential as a leading candidate for fungicide development .
Case Study 2: Structural Activity Relationship (SAR) Analysis
A comprehensive SAR analysis revealed that modifications to the pyrazole structure could lead to variations in antifungal potency. The introduction of different substituents on the pyrazole ring was shown to enhance or diminish biological activity, providing insights into optimizing the compound for specific applications in agriculture .
Properties
Molecular Formula |
C8H10F2N2O2 |
---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-1-ethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-12-6(7(9)10)5(4-11-12)8(13)14-2/h4,7H,3H2,1-2H3 |
InChI Key |
BXJNNDYXRHRELA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.